

How to resolve co-eluting G0 and G0F N-glycan peaks in HPLC.

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Compound of Interest

Compound Name: G0 N-glycan-Asn

Cat. No.: B1236651

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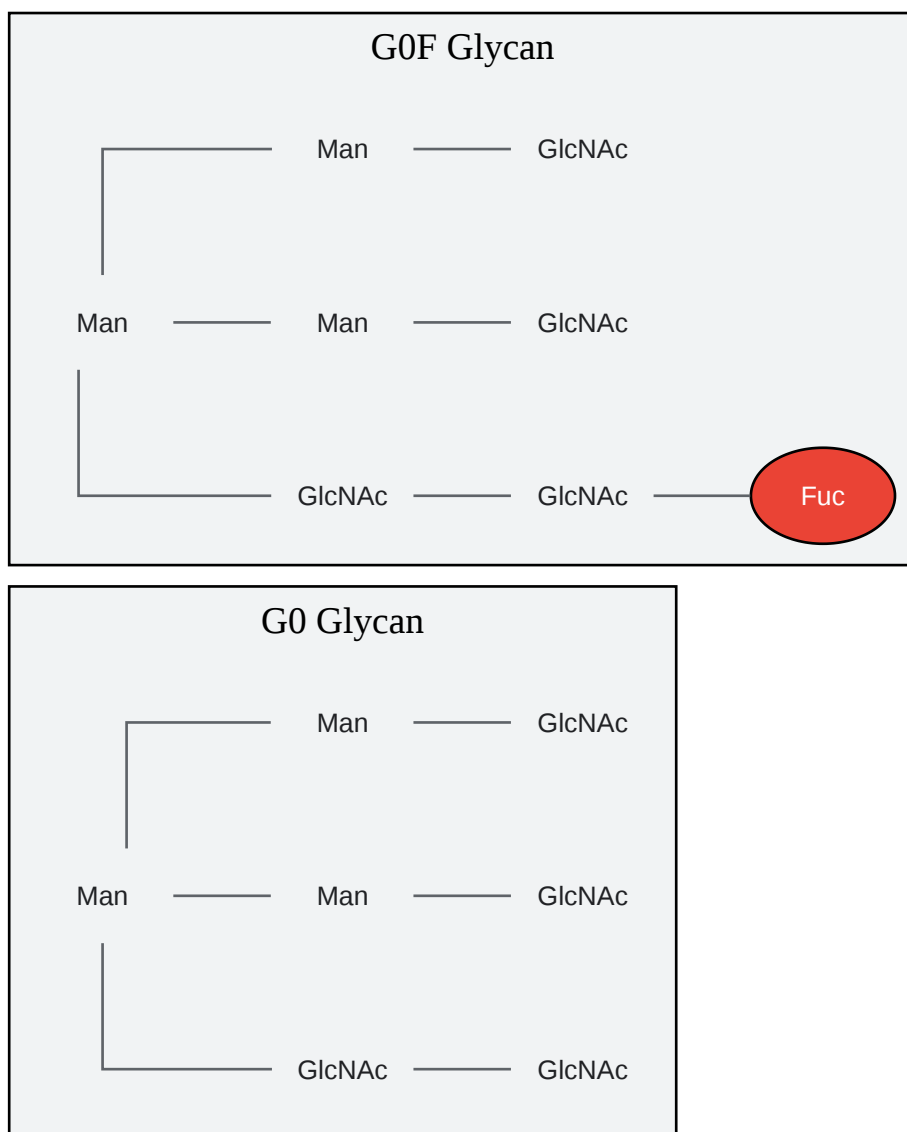
Technical Support Center: N-Glycan Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with N-glycan analysis by HPLC, specifically focusing on the resolution of co-eluting G0 and G0F peaks.

FAQs and Troubleshooting Guides

Q1: Why do G0 and G0F N-glycan peaks often co-elute in HILIC-HPLC?

A: The co-elution of G0 (aglycosylated, non-fucosylated) and G0F (aglycosylated, core-fucosylated) N-glycans is a common challenge in hydrophilic interaction liquid chromatography (HILIC). Their structural similarity is the primary reason for this difficulty. The only difference between the two is a single fucose residue on the core N-acetylglucosamine (GlcNAc). This modification results in a very small change in hydrophilicity, making their separation challenging as HILIC primarily separates glycans based on their hydrophilic character.^[1]



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Caption: Structural difference between G0 and G0F N-glycans.

Q2: How can I optimize my HILIC-HPLC method to resolve G0 and G0F peaks?

A: Method optimization is critical for improving the resolution of these closely eluting peaks. Several parameters can be adjusted, including the mobile phase composition, gradient profile, and column temperature.

Troubleshooting Steps:

- Modify the Mobile Phase:
 - Buffer Concentration and pH: The concentration and pH of the aqueous mobile phase (Mobile Phase A), typically ammonium formate, can influence selectivity.^[2] A common starting point is 50-100 mM ammonium formate at pH 4.4-4.5.^[2] Systematically varying the pH can alter the charge state of sialylated glycans and the silica surface, which may subtly affect the separation of neutral glycans like G0 and G0F.
 - Organic Modifier: While acetonitrile is the standard organic mobile phase (Mobile Phase B) in HILIC, adding a small percentage of another solvent like methanol (e.g., 2.5%) to the acetonitrile can sometimes alter selectivity and improve the resolution of critical pairs.^[2]
- Optimize the Gradient:
 - Shallow Gradient: A shallow, linear gradient is highly effective for separating glycans of similar hydrophilicity. Decreasing the rate of change of the organic solvent concentration (e.g., %B per minute) increases the time glycans spend interacting with the stationary phase, which can enhance resolution.
 - Isocratic Hold: Introducing an isocratic hold at the beginning of the gradient can improve peak shape for strongly eluting samples.
- Adjust Column Temperature:
 - Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Increasing the column temperature (e.g., from 40°C to 60°C or higher) can decrease viscosity, leading to sharper peaks and potentially altered selectivity. The optimal temperature should be determined empirically.

Data Presentation: Impact of Method Parameters on G0/G0F Resolution

The following table summarizes hypothetical results from optimization experiments. Resolution (Rs) values are calculated using the formula: $Rs = 2(RT_2 - RT_1) / (W_1 + W_2)$, where a value ≥ 1.5 indicates baseline separation.

Parameter	Condition 1	Resolution (Rs)	Condition 2	Resolution (Rs)
Gradient Slope	0.5% B/min	0.9	0.25% B/min	1.4
Temperature	40°C	1.0	60°C	1.3
Mobile Phase B	100% ACN	1.0	97.5% ACN / 2.5% MeOH	1.2

Q3: Which stationary phase is best for separating G0 and G0F?

A: The choice of HILIC stationary phase is crucial. Amide-based columns are a well-established and robust choice for high-resolution N-glycan separations.

- **Amide Phases:** These columns, often with sub-2 μm particles, provide excellent separation of hydrophilic biomolecules. They are known for good resolution of 2-AB labeled human IgG N-glycans.
- **Penta-HILIC Phases:** Columns with ligands containing multiple hydroxyl groups can offer different selectivity compared to standard amide phases and may improve the resolution of glycan isomers.
- **Longer Columns:** Increasing the column length (e.g., from 150 mm to 250 mm) can significantly improve peak capacity and resolution, although this will also increase analysis time and backpressure.

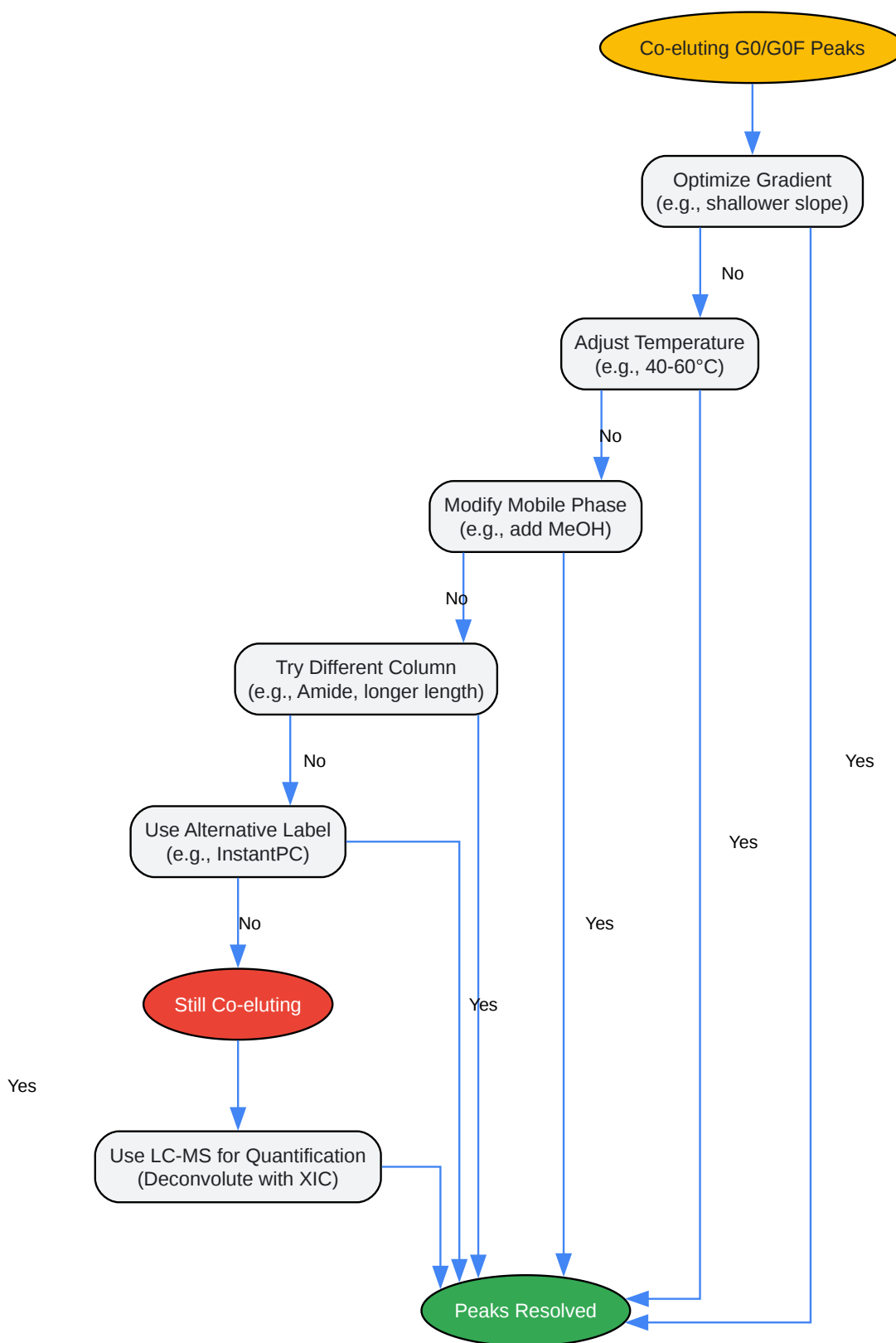
Q4: Can changing the fluorescent label help resolve G0 and G0F?

A: Yes, the choice of fluorescent tag can alter the retention characteristics of the glycans and improve separation. While 2-aminobenzamide (2-AB) is widely used, other labels may offer different selectivity. For instance, some commercially available rapid labeling tags have been shown to resolve critical pairs like G0F and Man5, which often co-elute when using 2-AB, suggesting they can also impact the G0/G0F separation.

Q5: What if I still can't achieve baseline separation? Can mass spectrometry help?

A: If chromatographic resolution remains insufficient, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful alternative.

- **Mass-based Deconvolution:** Even if G0 and G0F co-elute from the HPLC column, a high-resolution mass spectrometer can easily distinguish them based on their different masses (G0F has an additional fucose moiety, +146.0579 Da).
- **Extracted Ion Chromatograms (XICs):** By generating XICs for the specific m/z values of G0 and G0F, you can obtain separate peak areas for each glycan, allowing for accurate relative quantification without chromatographic separation. This approach is particularly useful for correcting fluorescence-based quantification where co-elution leads to inaccurate results.



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Caption: Troubleshooting workflow for resolving G0 and G0F peaks.

Experimental Protocols

Protocol: HILIC-HPLC Analysis of 2-AB Labeled N-Glycans

This protocol provides a general workflow for the analysis of N-glycans released from a monoclonal antibody (mAb).

1. N-Glycan Release and Labeling: a. Denature ~100 µg of mAb sample. b. Add PNGase F enzyme to release the N-glycans and incubate according to the manufacturer's instructions. c. Label the released glycans with 2-aminobenzamide (2-AB) via reductive amination. d. Purify the labeled glycans to remove excess label and other reagents, typically using a HILIC-based solid-phase extraction (SPE) plate or spin column.

2. HPLC Configuration:

- System: UHPLC system with a fluorescence detector (FLD).
- Column: Amide HILIC column, e.g., 2.1 x 150 mm, 1.7 µm.
- Mobile Phase A: 100 mM Ammonium Formate, pH 4.5.
- Mobile Phase B: 100% Acetonitrile.
- Column Temperature: 60°C.
- FLD Settings: Excitation: 330 nm, Emission: 420 nm.

3. Chromatographic Method: a. Equilibration: Equilibrate the column with 80% Mobile Phase B for at least 15 minutes. b. Injection: Inject 1-5 µL of the purified, labeled glycan sample. To avoid peak distortion, ensure the sample is dissolved in a high percentage of organic solvent (e.g., 80% acetonitrile). c. Gradient Elution:

- Time (min) | Flow (mL/min) | %A | %B
- ---|---|---|---
- 0.0 | 0.4 | 20 | 80
- 35.0 | 0.4 | 45 | 55
- 36.0 | 0.2 | 100 | 0

- 39.0 | 0.2 | 100 | 0
- 40.0 | 0.4 | 20 | 80
- 50.0 | 0.4 | 20 | 80 d. Data Analysis: Integrate peak areas to determine the relative percentage of each glycan species. Identify peaks based on retention time relative to a dextran ladder standard or by comparison to a reference standard.

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References

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- 2. m.youtube.com [m.youtube.com]
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